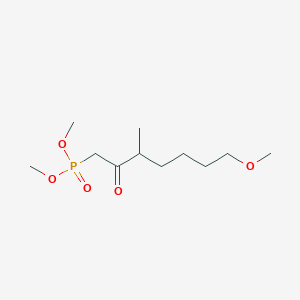
Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C10H21O4P. It is a colorless liquid primarily used in various chemical reactions and industrial applications. This compound is known for its versatility and reactivity, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the phosphite ester reacts with the carbonyl compound to form the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate involves its ability to interact with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The compound’s reactivity also allows it to participate in various organic transformations, contributing to its versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate with similar reactivity but different applications.
Dimethyl (2-oxoheptyl)phosphonate: A closely related compound with a similar structure but different functional groups.
Uniqueness
Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate is unique due to its specific functional groups and reactivity profile. Its methoxy and methyl groups provide distinct chemical properties, making it suitable for specialized applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
61188-87-2 |
|---|---|
Molecular Formula |
C11H23O5P |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-7-methoxy-3-methylheptan-2-one |
InChI |
InChI=1S/C11H23O5P/c1-10(7-5-6-8-14-2)11(12)9-17(13,15-3)16-4/h10H,5-9H2,1-4H3 |
InChI Key |
KSUHRHRHLSXIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCOC)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















